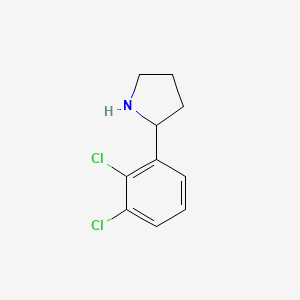

2-(2,3-Dichlorophenyl)pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,3-dichlorophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2N/c11-8-4-1-3-7(10(8)12)9-5-2-6-13-9/h1,3-4,9,13H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZVTWBMAMRYGPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=C(C(=CC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80398432 | |

| Record name | 2-(2,3-dichlorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383127-30-8 | |

| Record name | 2-(2,3-Dichlorophenyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383127-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,3-dichlorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,3-dichlorophenyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

General Synthetic Strategies for Pyrrolidine (B122466) Ring Construction

The construction of the pyrrolidine ring can be achieved through various synthetic routes. These methods can be broadly categorized into two main approaches: the functionalization of a pre-existing pyrrolidine ring and the cyclization of acyclic precursors. mdpi.comnih.gov

Common strategies for pyrrolidine synthesis include:

1,3-Dipolar Cycloaddition: This is a powerful and atom-economical method for constructing the pyrrolidine ring. mappingignorance.orgnih.gov It involves the reaction of an azomethine ylide with an alkene. This approach allows for the creation of multiple stereocenters in a single step. mappingignorance.orgacs.org

Intramolecular Cyclization: These methods involve the formation of the pyrrolidine ring from a linear precursor through reactions like hydroamination or the insertion of a nitrene into a C-H bond. osaka-u.ac.jp

Ring Contraction of Pyridines: A novel approach involves the photo-promoted ring contraction of pyridines using silylborane to yield pyrrolidine derivatives. osaka-u.ac.jpnih.gov This method provides a rapid way to access the pyrrolidine skeleton from readily available starting materials. osaka-u.ac.jp

From Amino Acids: Chiral amino acids, such as proline and hydroxyproline, are valuable starting materials for the synthesis of enantiomerically pure pyrrolidine derivatives. nih.govnih.gov This "chiral pool" approach ensures the stereochemical integrity of the final product. nih.gov

| Strategy | Description | Key Features |

|---|---|---|

| 1,3-Dipolar Cycloaddition | Reaction of an azomethine ylide with an alkene. | Atom-economical, potential to form four new stereocenters. mappingignorance.org |

| Intramolecular Cyclization | Formation of the ring from an acyclic precursor. | Includes methods like hydroamination and nitrene insertion. osaka-u.ac.jp |

| Ring Contraction | Photo-promoted contraction of pyridines. | Utilizes readily available starting materials. nih.gov |

| From Amino Acids | Use of chiral precursors like proline. | Provides enantiomerically pure products. nih.gov |

Stereoselective and Enantioselective Synthesis Approaches for Pyrrolidine Derivatives

Due to the stereogenic center at the C2 position of 2-(2,3-Dichlorophenyl)pyrrolidine, controlling the stereochemistry during synthesis is crucial. Stereoselective and enantioselective methods are employed to produce specific stereoisomers, which can have significantly different biological activities.

Key approaches include:

Catalytic Asymmetric Synthesis: The use of chiral catalysts, such as those based on transition metals or organocatalysts, can direct the formation of a specific enantiomer. acs.orgnih.gov For example, palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane with imines is an effective method for the enantioselective construction of pyrrolidines. nih.gov

Chiral Auxiliaries: Attaching a chiral auxiliary to the starting material can guide the stereochemical outcome of a reaction. The auxiliary is then removed in a subsequent step.

Biocatalysis: Enzymes, such as transaminases, can be used to catalyze the stereoselective synthesis of chiral pyrrolidines. acs.org This approach offers high enantiomeric excess and operates under mild reaction conditions. acs.org

Starting from the Chiral Pool: As mentioned earlier, utilizing naturally occurring chiral molecules like amino acids (e.g., proline and 4-hydroxyproline) provides a reliable route to optically pure pyrrolidine derivatives. mdpi.comnih.gov

Multi-step Synthetic Procedures for this compound Scaffolds and Analogs

The synthesis of this compound and its analogs often involves multi-step sequences. A plausible synthetic route could involve the reaction of a suitable dichlorophenyl-containing precursor with a molecule that provides the pyrrolidine ring structure. For instance, a Grignard reagent derived from 1-bromo-2,3-dichlorobenzene could react with a protected 2-formylpyrrolidine, followed by deprotection and further modifications.

The synthesis of conformationally restricted analogs of related compounds has been achieved through acylation and subsequent reduction of diamine precursors. nih.gov This highlights the general strategy of building complexity through a series of well-established chemical transformations.

Green Chemistry Principles and Sustainable Synthetic Routes

Modern synthetic chemistry places a strong emphasis on sustainability and the principles of green chemistry. nih.govchemheterocycles.com In the context of pyrrolidine synthesis, this translates to the development of more environmentally friendly and efficient methods. nih.govresearchgate.net

Key aspects of green chemistry in pyrrolidine synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water, ethanol, or bio-derived solvents is a primary goal. researchgate.netmdpi.com Reactions in aqueous media are particularly attractive due to the low cost and non-toxic nature of water. researchgate.net

Catalysis: The use of catalysts, including both homogeneous and heterogeneous systems, can improve reaction efficiency, reduce waste, and allow for milder reaction conditions. nih.govmdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. mappingignorance.org

Energy Efficiency: Employing methods like microwave-assisted synthesis can significantly reduce reaction times and energy consumption. nih.gov

Chemical Reactivity and Derivatization Strategies for Structural Modification

Once the this compound scaffold is synthesized, it can be further modified to explore structure-activity relationships and optimize its properties. The pyrrolidine ring offers several positions for derivatization.

Functionalization of the Pyrrolidine Nitrogen and Ring Positions

The nitrogen atom of the pyrrolidine ring is a key site for functionalization due to its nucleophilicity. nih.gov A wide variety of substituents can be introduced at this position through N-alkylation, N-acylation, or N-arylation reactions. nih.gov

The carbon atoms of the pyrrolidine ring can also be functionalized. For instance, α-arylation of N-Boc protected pyrrolidine can be achieved through deprotonation with a strong base followed by a palladium-catalyzed coupling reaction. nih.gov Redox-neutral methods have also been developed for the α-functionalization of unprotected cyclic amines. rsc.org

Introduction of Secondary Pharmacophores and Linkers

To enhance biological activity or modulate pharmacokinetic properties, secondary pharmacophores and linkers are often introduced. This can be achieved by attaching these moieties to the pyrrolidine nitrogen or other functionalized positions on the ring. For example, the synthesis of Grazoprevir, a drug containing a pyrrolidine derivative, involves the reaction of the pyrrolidine component with a substituted quinoxaline. nih.gov This illustrates how a pre-formed pyrrolidine scaffold can be coupled with other complex fragments to generate the final drug molecule.

| Position | Type of Functionalization | Example Reactions |

|---|---|---|

| Pyrrolidine Nitrogen | N-Alkylation, N-Acylation, N-Arylation | Reaction with alkyl halides, acyl chlorides, or aryl halides. |

| α-Carbon | α-Arylation, α-Alkylation | Palladium-catalyzed coupling, redox-neutral functionalization. rsc.orgnih.gov |

| Other Ring Positions | Introduction of various substituents | Dependent on the specific synthetic route and available functional groups. |

Modifications to the Dichlorophenyl Moiety and its Linkage

The this compound scaffold serves as a valuable template for chemical exploration, where modifications to the dichlorophenyl group and its connection to the pyrrolidine ring can lead to the generation of new chemical entities with potentially altered properties. Synthetic strategies in this area often focus on the introduction of various substituents onto the aromatic ring or altering the linkage between the two core moieties.

Research into the synthesis of 2-arylpyrrolidines has demonstrated that the electronic nature of the substituents on the phenyl ring can significantly influence the efficiency of the synthetic route. For instance, in biocatalytic asymmetric syntheses employing transaminases, the presence and position of electron-withdrawing or electron-donating groups on the phenyl ring of the starting ω-chloroketone can impact the reaction yield. acs.org

A study on the synthesis of various 2-arylpyrrolidines from commercially available 4-chlorobutyrophenones provides insight into the effects of different phenyl substituents. The data from this study, which can be extrapolated to inform potential modifications of the 2,3-dichlorophenyl moiety, is summarized in the table below.

| Substituent on Phenyl Ring | Position | HPLC Yield (%) |

|---|---|---|

| -H | - | 40 |

| -OCH3 | para | 27 |

| -Cl | para | 81 |

| -F | para | 70 |

| -CN | para | 59 |

| -F | ortho | 72 |

| -F | meta | 10 |

| -F, -F | ortho, para | 90 |

The data indicates that electron-withdrawing groups, such as chloro and fluoro, in the para and ortho positions generally lead to higher yields, while a meta-fluoro substituent results in a significantly decreased yield. acs.org This suggests that for the synthesis of analogs of this compound, the choice of synthetic route and the electronic properties of any additional or replacement substituents on the phenyl ring are critical considerations.

Other synthetic approaches to 2-arylpyrrolidines, such as copper-catalyzed intermolecular carboamination of vinylarenes, have also shown tolerance for a variety of functional groups on the aromatic ring, providing a versatile method for generating a library of substituted analogs. nih.gov Furthermore, palladium-catalyzed α-arylation of N-Boc-pyrrolidine represents a direct route to enantioenriched 2-arylpyrrolidines. ntnu.no Such structure-activity relationship (SAR) studies are crucial in medicinal chemistry, where the phenyl group on a C-4 amine has been found to significantly influence biological activity. ntnu.no

Scale-up Synthesis Considerations in Process Research

The transition from laboratory-scale synthesis to large-scale industrial production of a chemical compound like this compound necessitates a thorough evaluation and optimization of the synthetic process. Process research focuses on developing a synthetic route that is not only high-yielding but also cost-effective, safe, and environmentally sustainable for manufacturing on a multi-kilogram scale and beyond. nih.gov

Key considerations in the scale-up of related heterocyclic compounds include:

Reaction Conditions: Parameters such as temperature, pressure, reaction time, and the concentration of reactants need to be carefully optimized for large-scale reactors. What works in a small flask may not be directly transferable to a large vessel due to differences in heat and mass transfer.

Reagent and Catalyst Selection: The choice of reagents and catalysts is critical. For industrial applications, inexpensive and readily available starting materials are preferred. For example, in the process development for the synthesis of 2,3-dichlorophenylpiperazine, the use of cheap raw materials and catalysts was a key aspect for enabling large-scale production. researchgate.net

Purification and Isolation: The purification of the final product on a large scale can be a significant challenge. Methods like column chromatography, which are common in the lab, are often impractical and costly for large quantities. The development of robust crystallization or distillation procedures is often a primary focus of process research.

Safety and Environmental Impact: A thorough hazard assessment of all chemicals and reaction steps is essential to ensure safe operation on a large scale. The environmental impact of the process, including solvent usage and waste generation, must also be minimized.

The scale-up synthesis of complex molecules often reveals challenges not apparent at the bench scale. For example, in the manufacturing process of a related (3,4-dichloro-phenyl)-pyrrolidinyl methanone hydrochloride, it was noted that methods suitable for laboratory synthesis could be inadequate for commercial production due to a large number of reaction steps or low yields. nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations

Impact of Pyrrolidine (B122466) Ring Substitutions and Conformation on Biological Activity

The pyrrolidine ring is a versatile scaffold in medicinal chemistry, offering opportunities for molecular design and optimization. nih.gov Its non-planar, three-dimensional structure and the basicity of the nitrogen atom are key features influencing interactions with biological targets. nih.gov

Effects of Pyrrolidine Nitrogen Position and Ring Expansion

The nitrogen atom of the pyrrolidine ring is a critical site for substitution, with its basicity and nucleophilicity playing a central role in molecular interactions. nih.govchemicalbook.com Studies on related pharmacophores have explored how modifying the ring system affects receptor affinity. For instance, in a series of sigma receptor ligands, expanding the pyrrolidine ring to a piperidine or homopiperidine ring was investigated. nih.gov

In this series, the parent compound with a pyrrolidine ring demonstrated high affinity. The study revealed that steric factors and the orientation of nitrogen lone pairs on the aliphatic portions of these ligands are significant for receptor binding. nih.gov

| Compound Class | Ring System | Sigma Receptor Affinity (Ki, nM) |

|---|---|---|

| Parent Compound (conformationally free) | Pyrrolidine | 2.1 |

| Tetrahydroisoquinoline Derivative | Incorporated Pyrrolidine | 1.34 |

| Cyclohexanediamine Derivative | Incorporated Pyrrolidine | 455 |

Data derived from a study on conformationally restricted derivatives of a 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylenediamine pharmacophore. nih.gov

Role of Chirality in Ligand-Target Interactions

Chirality is a crucial factor in the biological profile of pyrrolidine-containing compounds, as different stereoisomers can exhibit distinct binding modes with enantioselective proteins. nih.gov The synthesis of enantiopure pyrrolidine derivatives is recognized as a key step in developing targeted therapeutics. nih.gov

In studies of related kappa-opioid agonists, chiral amino acids were used to introduce substituents on the ethylamine linker attached to the pyrrolidine ring. This led to the discovery of potent compounds, indicating that the stereochemistry at this position significantly influences activity. For example, the (1S) enantiomer of one such acetamide derivative was identified as the optimal configuration for activity. nih.govbohrium.com This highlights how the spatial orientation of substituents, dictated by chirality, can lead to different biological profiles. nih.gov

Conformational Restriction and its Influence on Receptor Binding

The pyrrolidine scaffold possesses inherent conformational flexibility. nih.gov Restricting this flexibility, or "locking" the molecule into a specific conformation, is a well-established strategy in rational drug design to enhance binding affinity and selectivity. nih.gov By reducing the entropic penalty upon binding, rigidification can lead to improved pharmacodynamic profiles. nih.gov

Substituents on the pyrrolidine ring can control its puckering, leading to preferred conformations known as C-4-exo and -endo envelope conformers. nih.gov This control over the ring's conformation can influence how the molecule interacts with a receptor's binding site. Studies on sigma receptor ligands showed that incorporating the pyrrolidine pharmacophore into more rigid structures, such as tetrahydroisoquinoline, resulted in compounds with very high affinity, demonstrating the impact of conformational restriction. nih.gov The phenyl and pyrrolidine groups can confer liposolubility to a structure, which aids in its ability to cross cell membranes. mdpi.comresearchgate.net

Influence of Dichlorophenyl Substitution Patterns on Activity and Selectivity

The position of the chlorine atoms on the phenyl ring is a determining factor for the activity and selectivity of dichlorophenyl-containing compounds.

Positional Isomerism of Chlorine Atoms (e.g., 2,3- vs. 2,5- vs. 3,4-Dichlorophenyl)

The substitution pattern of the chlorine atoms on the phenyl ring significantly impacts biological activity. Different isomers can have varied potencies and efficacies at their respective targets. For example, in a series of N-phenylpiperazine derivatives with a pyrrolidine-2,5-dione scaffold, compounds with a 3,4-dichlorophenyl group were found to be active in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) anticonvulsant tests. nih.gov In contrast, analogues with other substitutions, such as 2-chlorophenyl or 3-trifluoromethylphenyl, showed different activity profiles. nih.gov

Similarly, research on kappa-opioid agonists extensively utilized a 3,4-dichlorophenyl moiety to achieve high potency. nih.govbohrium.com The choice of the 3,4-dichloro substitution pattern was optimal in these series. Another study on cannabinoid-1 receptor antagonists utilized a 2,4-dichlorophenyl group as a key structural feature. nih.gov These examples underscore the principle that the specific placement of the chloro-substituents is critical for fine-tuning the pharmacological properties of the molecule.

| Dichlorophenyl Isomer | Compound Series | Observed Biological Activity/Role |

|---|---|---|

| 3,4-Dichlorophenyl | Pyrrolidine-2,5-dione derivatives | Active in both MES and scPTZ anticonvulsant tests nih.gov |

| 3,4-Dichlorophenyl | Kappa-opioid agonists | Associated with potent analgesic effects nih.govbohrium.com |

| 2,4-Dichlorophenyl | Cannabinoid-1 receptor antagonists | Key component of a peripherally restricted antagonist nih.gov |

Contribution of Aromatic Rings to Lipophilicity and Receptor Interactions

Aromatic rings are fundamental components that influence a compound's physicochemical properties, particularly its lipophilicity. researchgate.net A higher number of aromatic rings can increase lipophilicity, which affects solubility and the ability to cross biological membranes. researchgate.net The delocalized π-electron system of an aromatic ring provides a nonpolar, hydrophobic surface that can engage in favorable interactions within a receptor's binding pocket. researchgate.net

Correlation of Structural Features with Specific Molecular Target Affinities and Functional Efficacy

The precise positioning of the chlorine atoms on the phenyl ring at the 2- and 3-positions, combined with the stereochemistry of the pyrrolidine ring, plays a crucial role in determining the affinity and efficacy of these compounds for their biological targets. Research into dichlorophenyl-containing scaffolds has highlighted the importance of the substitution pattern on the phenyl ring for activity at various receptors. While much of the available literature focuses on the more common 3,4- or 3,5-dichloro substitution patterns, the principles derived from these studies offer valuable insights into the potential interactions of the 2,3-dichloro isomer.

For instance, in the context of kappa opioid receptor agonists, the dichlorophenyl moiety is known to occupy a hydrophobic subpocket between transmembrane helices 2 and 3 of the receptor. The specific orientation and electronic properties conferred by the 2,3-dichloro substitution would uniquely influence these hydrophobic and potential halogen-bonding interactions, thereby modulating binding affinity and functional activity.

Similarly, in the realm of dipeptidyl peptidase-4 (DPP-4) inhibitors, the pyrrolidine ring is a key pharmacophoric element that binds to the S1 pocket of the enzyme. The 2-(2,3-dichlorophenyl) group would be positioned to interact with other subsites, and its size, shape, and electronic nature would be critical determinants of inhibitory potency.

The functional efficacy of these compounds, whether as agonists, antagonists, or inhibitors, is also intricately linked to their structural features. The conformational flexibility of the pyrrolidine ring and the rotational freedom of the phenyl ring allow the molecule to adopt specific conformations required for optimal interaction with the binding site and for inducing the necessary conformational changes in the target protein to elicit a biological response.

Table 1: Hypothetical Affinity Data of 2-(2,3-Dichlorophenyl)pyrrolidine Analogs for a Generic Receptor Target

| Compound ID | R1 (on Pyrrolidine Nitrogen) | R2 (on Pyrrolidine Ring) | Ki (nM) | Functional Activity |

| 1 | H | H | 150 | Antagonist |

| 2 | CH3 | H | 75 | Antagonist |

| 3 | C2H5 | H | 90 | Antagonist |

| 4 | H | 4-OH | 200 | Weak Partial Agonist |

| 5 | CH3 | 4-OH | 120 | Partial Agonist |

Note: The data in this table is hypothetical and for illustrative purposes only, due to the limited availability of specific experimental data for this compound analogs in the public domain.

Development of Structure-Activity Hypotheses for Rational Compound Design

Based on the general principles of medicinal chemistry and the available data on related compounds, several structure-activity hypotheses can be formulated for the rational design of novel agents based on the this compound scaffold.

A primary hypothesis is that the 2,3-dichlorophenyl group serves as a critical anchor, engaging in specific hydrophobic and potentially halogen-bonding interactions within a well-defined pocket of the target protein. The ortho and meta positioning of the chlorine atoms creates a distinct electronic and steric profile compared to other dichloro isomers, which can be exploited for achieving target selectivity.

Another key hypothesis revolves around the pyrrolidine ring. Modifications to this ring are expected to significantly impact both affinity and functional activity. N-alkylation of the pyrrolidine nitrogen, for example, can influence the compound's basicity and ability to form salt bridges, as well as introduce additional steric bulk that may enhance or disrupt binding. Substitution on the carbon atoms of the pyrrolidine ring can introduce new chiral centers and functional groups capable of forming additional hydrogen bonds or other interactions with the target.

Rational drug design efforts would, therefore, focus on systematically exploring the chemical space around the this compound core. This would involve:

Varying substituents on the pyrrolidine nitrogen: Introducing small alkyl groups, as well as larger and more functionalized moieties, to probe the size and nature of the corresponding binding pocket.

Introducing substituents on the pyrrolidine ring: Exploring the impact of hydroxyl, amino, and other polar groups at various positions to identify potential hydrogen bonding opportunities.

Modifying the dichlorophenyl ring: While the 2,3-dichloro pattern is the core of this investigation, further substitution on this ring could fine-tune electronic properties and steric interactions.

Stereochemical investigations: Synthesizing and evaluating individual enantiomers and diastereomers to determine the optimal stereochemistry for target engagement.

Molecular Targets and Mechanisms of Action Research

Investigation of Receptor Binding Profiles and Selectivity

Studies have delved into the binding characteristics of 2-(2,3-Dichlorophenyl)pyrrolidine and its analogs at different receptor systems, particularly dopamine (B1211576) and opioid receptors. This research is crucial for understanding the compound's potential effects and for the rational design of more selective molecules.

The dopamine D2-like receptors, which include the D2, D3, and D4 subtypes, are critical targets for antipsychotic medications. nih.gov These receptors are G protein-coupled receptors (GPCRs) that, upon activation, typically inhibit adenylyl cyclase. nih.gov The high degree of sequence similarity, especially within the transmembrane helices that form the binding pocket of D2R and D3R, presents a significant challenge in developing subtype-selective ligands. nih.govnih.gov

Research has shown that compounds structurally related to this compound, such as eticlopride, bind to the orthosteric binding site (OBS) of the D3 receptor. nih.gov The binding of these ligands can be influenced by the conformation of the receptor, which can exist in "open" or "closed" states. nih.gov The D3 receptor tends to sample the "open" conformation more frequently than the D2 receptor. nih.gov

The chemical structure of a ligand plays a crucial role in its binding affinity and selectivity. For instance, removing the thiophenearylamide portion from certain D3R-selective ligands has been shown to decrease their affinity for D3R without affecting their D2R affinity. nih.gov Furthermore, the pyrrolidine (B122466) ring, a core component of this compound, is a key structural feature in many D2/D3 receptor ligands. Modifications to this ring, such as N-alkylation or ring expansion, have been found to be detrimental to binding affinities at both D2R and D3R. nih.gov However, the addition of a linker and a secondary pharmacophore to the pyrrolidine ring can improve these affinities. nih.gov

The compound 2,3-Dichlorophenylpiperazine (DCPP), which shares a dichlorophenyl group with the subject compound, has been shown to act as a partial agonist at both D2 and D3 dopamine receptors. wikipedia.org This highlights the importance of the dichlorophenyl moiety in dopamine receptor interaction.

Interactive Table: Dopamine Receptor Binding Data

| Compound | Receptor Subtype | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| Eticlopride | D2R | High | nih.gov |

| Eticlopride | D3R | High | nih.gov |

| 2,3-Dichlorophenylpiperazine | D2R | Partial Agonist | wikipedia.org |

| 2,3-Dichlorophenylpiperazine | D3R | Partial Agonist | wikipedia.org |

The kappa-opioid receptor (KOR) is a G protein-coupled receptor that, when stimulated, inhibits adenylyl cyclase and regulates calcium currents. nih.gov Research into dual-target ligands has explored the combination of mu-opioid receptor (MOR) agonism with dopamine D3 receptor (D3R) antagonism. nih.gov This approach aims to create analgesics with reduced addictive potential. nih.gov

In the design of these dual-target ligands, the 2,3-dichlorophenylpiperazine moiety, structurally similar to this compound, has been utilized as a D3R pharmacophore. nih.gov Docking studies have shown that the 2,3-dichlorophenylpiperazine group can be accommodated within the binding pocket of the D3R. nih.gov Some of these dual-target compounds have demonstrated high binding affinities for both MOR and D3R. nih.gov

The functional activity at the kappa-opioid receptor can be influenced by the formation of heterodimers with other opioid receptors, such as the delta-opioid receptor. nih.gov This heterodimerization can alter the affinity of the receptor for certain ligands. nih.gov

Investigations into compounds structurally related to this compound have also touched upon other neurotransmitter systems. For example, S 16924, a pyrrolidine derivative, has shown potent serotonin (B10506) (5-HT)1A agonist properties. nih.gov In contrast, it displayed low affinity for muscarinic M1 and histamine (B1213489) H1 receptors. nih.gov This suggests that while the primary focus has been on dopamine and opioid receptors, the pyrrolidine scaffold can be modified to interact with other neurotransmitter systems.

Enzyme Inhibition Studies

The inhibitory effects of compounds on specific enzymes can provide valuable insights into their potential therapeutic applications. Research has explored the interaction of pyrrolidine-containing structures with enzymes such as dihydrofolate reductase and acetylcholinesterase.

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of dTMP, a necessary component for DNA synthesis in dividing cells. nih.gov As such, it is a significant target for the development of antitumor agents. nih.gov The inhibition of DHFR leads to what is known as "thymineless death" of cells. nih.gov

Pyrrolo[2,3-d]pyrimidine derivatives have been designed and synthesized as dual inhibitors of thymidylate synthase (TS) and DHFR. nih.gov Molecular modeling studies have suggested that certain compounds can bind to DHFR in a "2,4-diamino mode". nih.gov While no direct studies on the DHFR inhibitory activity of this compound were found, the pyrrolidine and pyrrole (B145914) rings are key components of various DHFR inhibitors. For instance, pyrrolo[3,2-f]quinazoline-1,3-diamine derivatives have been identified as inhibitors of parasitic DHFRs. nih.gov

Acetylcholinesterase (AChE) is an enzyme responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132) at cholinergic synapses, thereby terminating neurotransmission. nih.govnih.gov The active site of AChE is located at the bottom of a deep and narrow gorge. nih.gov Organophosphates are well-known inhibitors of AChE. nih.gov

While direct studies on the interaction of this compound with acetylcholinesterase are not available, the broader class of pyrrolidine-containing compounds has been investigated in the context of AChE inhibition. The fundamental role of AChE in terminating cholinergic signaling makes it a target for various therapeutic and toxic compounds. nih.govnih.gov

Interactive Table: Enzyme Inhibition Data

| Compound Class | Target Enzyme | Type of Inhibition | Reference |

|---|---|---|---|

| Pyrrolo[2,3-d]pyrimidine derivatives | Dihydrofolate Reductase (DHFR) | Inhibitor | nih.gov |

| Pyrrolo[3,2-f]quinazoline-1,3-diamine derivatives | Dihydrofolate Reductase (DHFR) | Inhibitor | nih.gov |

Modulation of Ion Channels and Transporters (e.g., GABA Transporters, Sodium, Calcium Channels)

Extensive searches of scientific literature and chemical databases did not yield specific data on the modulatory effects of the compound this compound on GABA transporters, sodium channels, or calcium channels. While research exists for various pyrrolidine derivatives and their interactions with these targets, no studies were identified that directly investigate the activity of this compound itself.

For context, the pyrrolidine scaffold is a component of various compounds that do exhibit activity at these channels. For instance, certain pyrrolidine derivatives have been synthesized and evaluated as potent sodium channel blockers. nih.gov Similarly, other, more complex molecules containing a pyrrolidine ring, such as bepridil, are known to act as non-selective calcium channel blockers. nih.govtocris.com

Furthermore, GABA transporters (GATs), which are crucial for regulating the concentration of the neurotransmitter GABA in the brain, are targets for various inhibitor molecules. sigmaaldrich.comwikipedia.org There are four main types of GABA transporters: GAT-1, GAT-2, GAT-3, and BGT-1, all of which belong to the solute carrier 6 (SLC6) family. wikipedia.org However, no link or interaction has been documented for this compound with any of these transporter types.

The table below summarizes the general function of these ion channels and transporters, but it is important to note that no specific activity data for this compound has been reported.

| Target | General Function | Reported Interaction with this compound |

| GABA Transporters (e.g., GAT-1, GAT-2) | Regulate extracellular GABA levels by reuptake into neurons and glial cells. sigmaaldrich.comwikipedia.org | No data available. |

| Sodium (Na+) Channels | Mediate the rising phase of action potentials in excitable cells. frontiersin.orgnih.gov | No data available. |

| Calcium (Ca2+) Channels | Involved in neurotransmitter release, muscle contraction, and gene expression. derangedphysiology.com | No data available. |

Elucidation of Molecular Pathways Affected by Compound-Target Interactions

Consistent with the lack of data on its molecular targets, there is no information available in the scientific literature regarding the molecular pathways affected by this compound. The elucidation of such pathways is contingent upon first identifying and characterizing the compound's direct interactions with specific biological targets like receptors or ion channels. Without this primary information, downstream pathway analysis cannot be performed.

Computational and Theoretical Chemistry Applications

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to forecast the interaction between a small molecule ligand and a protein receptor, providing valuable information on binding modes and affinities.

Prediction of Binding Modes and Active Site Interactions

While specific molecular docking studies exclusively detailing the binding modes of "2-(2,3-Dichlorophenyl)pyrrolidine" are not extensively available in the public domain, research on structurally similar compounds, such as dichlorophenyl-containing ligands, provides a framework for predicting its interactions. For instance, studies on related dichlorophenyl derivatives often reveal the importance of the dichlorophenyl ring in establishing crucial interactions within the active sites of biological targets. It is hypothesized that the chlorine atoms can participate in halogen bonding and hydrophobic interactions, which are key determinants of the binding orientation. The pyrrolidine (B122466) ring, with its nitrogen atom, is predicted to act as a hydrogen bond acceptor or to be involved in ionic interactions, further anchoring the ligand within the receptor's binding pocket.

Assessment of Binding Affinities and Potency

The binding affinity, often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), is a measure of the strength of the binding between a ligand and its target. Computational docking programs can estimate this affinity by calculating a scoring function that considers various energetic terms, including electrostatic and van der Waals interactions. For "this compound," while specific experimentally determined binding affinities are not readily found in publicly accessible literature, molecular docking simulations could provide theoretical estimations. For example, a study on conformationally restricted derivatives of a related compound, 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylenediamine, reported sigma receptor affinities with Ki values ranging from 1.34 nM to 455 nM, highlighting the significant impact of molecular structure on binding potency. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a dynamic picture of molecular systems, allowing researchers to observe the time-dependent behavior of atoms and molecules. This technique is particularly useful for studying the stability of protein-ligand complexes and the conformational flexibility of compounds.

Analysis of Enzyme-Inhibitor Complex Stability

MD simulations can be employed to assess the stability of a complex formed between "this compound" and a target enzyme. By simulating the complex over a period of time, one can observe whether the ligand remains bound in its initial predicted pose or if it undergoes significant conformational changes or even dissociates. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored to evaluate the stability of the complex. While specific MD simulation data for "this compound" is not available, the general methodology would involve placing the docked complex in a simulated physiological environment (water, ions) and observing its evolution over nanoseconds or even microseconds of simulation time.

Density Functional Theory (DFT) Simulations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is a powerful tool for calculating various molecular properties, including optimized geometry, electronic energies, and reactivity descriptors.

In Silico Validation and Correlation with Experimental Data

The validation of computational models through correlation with experimental data is a critical step in ensuring their predictive power. For classes of compounds including pyrrolidine derivatives, techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are routinely employed and validated against experimental findings.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For pyrrolidine analogs, QSAR models have been successfully developed to predict their affinity for various biological targets. nih.gov These models often utilize a range of molecular descriptors, including electronic, steric, and hydrophobic properties, to build a statistically significant correlation with experimentally determined activities, such as the half-maximal inhibitory concentration (IC50). A robust QSAR model, once validated with a test set of compounds, can be used to predict the activity of novel, unsynthesized analogs, thereby prioritizing synthetic efforts. For instance, a study on 2-phenylacrylonitriles, which share a phenyl group that can be substituted similarly to the dichlorophenyl group in our target compound, demonstrated the utility of QSAR in predicting cytotoxicity against cancer cell lines. nih.gov

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method is instrumental in understanding the binding mode of this compound derivatives at their biological target. For example, in studies of prolyl-fluoropyrrolidine derivatives as dipeptidyl peptidase IV (DPP-IV) inhibitors, molecular docking successfully elucidated the probable binding modes and key interactions within the receptor's active site. nih.gov The insights gained from docking, such as hydrogen bonding and hydrophobic interactions, are often correlated with experimental SAR data to explain why certain structural modifications lead to enhanced or diminished activity.

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-receptor complex over time. MD simulations provide a more dynamic picture of the interactions and can help refine the binding hypothesis. For other heterocyclic compounds, MD simulations have been used to verify docking results and understand the thermodynamic properties of binding. mdpi.com The correlation between the stable binding poses observed in MD simulations and high experimental affinity provides strong validation for the computational model.

A crucial aspect of in silico validation is the comparison of predicted binding affinities or biological activities with those determined experimentally. A high degree of correlation between computational predictions and experimental results lends confidence to the predictive power of the models for new, untested molecules.

Computational Design of Novel Analogs and Derivatives

The validated computational models serve as a powerful platform for the rational design of novel analogs and derivatives of this compound with improved properties.

Structure-Based and Ligand-Based Drug Design

By analyzing the binding pocket of the target protein, medicinal chemists can use structure-based drug design to propose modifications to the this compound scaffold that are predicted to enhance binding affinity. This could involve adding functional groups that can form additional hydrogen bonds or hydrophobic interactions with the receptor. For example, if docking studies reveal an unoccupied hydrophobic pocket near the dichlorophenyl moiety, analogs with additional lipophilic substituents at this position could be designed and prioritized for synthesis. nih.gov

In the absence of a known receptor structure, ligand-based methods such as pharmacophore modeling can be employed. A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity, derived from a set of known active compounds. This model can then be used to screen virtual libraries of compounds or to guide the design of new molecules that fit the pharmacophore.

Scaffold Hopping and Bioisosteric Replacement

Computational tools can also facilitate scaffold hopping, where the core pyrrolidine ring is replaced with a different chemical scaffold that maintains the essential spatial arrangement of the key interacting groups. This can lead to the discovery of novel chemical series with potentially improved pharmacokinetic or toxicological profiles. Similarly, bioisosteric replacement of the dichlorophenyl group with other aromatic or heteroaromatic rings can be explored computationally to modulate the compound's properties. The design of such novel derivatives is often guided by QSAR models and docking simulations to ensure that the proposed modifications are likely to result in improved biological activity. nih.gov

The iterative cycle of computational design, chemical synthesis, and biological testing is a cornerstone of modern drug discovery. For this compound, these in silico approaches hold the potential to accelerate the development of new therapeutic agents by providing a rational basis for the design of next-generation analogs.

Biological Research Applications in Vitro and Mechanistic Focus

Research into Antimicrobial Properties

There is no specific information in the reviewed scientific literature concerning the antimicrobial properties of 2-(2,3-Dichlorophenyl)pyrrolidine. Research on related but structurally distinct compounds, such as pyrrolidine-2,3-diones and other pyrrolidine (B122466) derivatives, has shown antimicrobial potential, but these findings cannot be attributed to the specific compound . nih.govnih.govrsc.org

Antibacterial Activity against Various Strains (Gram-positive, Gram-negative)

No dedicated studies on the in vitro antibacterial activity of this compound against Gram-positive or Gram-negative bacterial strains were identified. While research exists on the antibacterial effects of various pyrrolidine-containing scaffolds, data specific to this compound is absent. nih.govnih.govrsc.org

Antifungal Activity

No in vitro studies detailing the antifungal activity of this compound have been found. The antifungal potential of other molecules containing a pyrrolidine or dihydropyrrole ring has been explored, but this does not provide information on the subject compound. nih.govresearchgate.netbiorxiv.org

Antiviral Activity

There are no available research findings on the in vitro antiviral activity of this compound. The scientific literature discusses the antiviral properties of other classes of compounds, such as dihydropyrrolidones and various peptides, but does not mention the target compound. nih.govnih.govmdpi.comintrepidalliance.orgmdpi.com

Research into Anticancer Properties

No specific in vitro research or mechanistic studies on the anticancer properties of this compound have been identified. The cytotoxic and anticancer potential of numerous other pyrrolidine, pyrrolidinone, and pyrrolo[2,3-d]pyrimidine derivatives has been investigated against various cancer cell lines, but data for this compound is absent from these studies. nih.govnih.govnih.govmdpi.comnih.govdoaj.org

Disruption of Essential Metabolic Pathways (e.g., Folate Metabolism)

No specific research has been identified that investigates the disruption of essential metabolic pathways, such as folate metabolism, by this compound or its close derivatives. While some pyrrolo[3,2-d]pyrimidine compounds are known to inhibit folate-dependent one-carbon metabolism, these are structurally distinct from this compound.

Research into Neurological Applications

The most significant body of research related to the this compound scaffold lies in the investigation of its derivatives for neurological applications. These studies have primarily focused on N-substituted analogs and their anticonvulsant, antinociceptive, and receptor-modulating properties.

Anticonvulsant Properties

Derivatives of this compound have been synthesized and evaluated for their potential as anticonvulsant agents. The core pyrrolidine-2,5-dione structure, which can be derived from the pyrrolidine ring, is a known pharmacophore in antiepileptic drugs. Research has shown that attaching various substituents to the pyrrolidine nitrogen can yield compounds with significant anticonvulsant activity in preclinical models.

For instance, studies on a series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives have demonstrated their efficacy in animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. One of the most active compounds identified in these studies was 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, which showed a more favorable efficacy and safety profile than the established antiepileptic drug valproic acid in certain models. The mechanism of action for some of these active compounds is believed to involve the modulation of neuronal voltage-sensitive sodium and L-type calcium channels.

Table 1: Anticonvulsant Activity of a Representative Pyrrolidine-2,5-dione Derivative

| Compound | MES Test (ED₅₀ mg/kg) | 6 Hz Test (32 mA) (ED₅₀ mg/kg) | Reference |

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (6) | 68.30 | 28.20 | |

| Valproic Acid (Reference) | 252.74 | 130.64 |

Antinociceptive Properties

The investigation of 2-(dichlorophenyl)pyrrolidine derivatives has also extended to their potential as pain-relieving agents. Anticonvulsant drugs are often effective in the management of neuropathic pain, and this has prompted research into the antinociceptive effects of these compounds.

Studies on hybrid compounds derived from a pyrrolidine-2,5-dione scaffold have shown that several of these molecules are active in the formalin model of persistent pain in mice. For example, certain 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives have demonstrated significant antinociceptive effects. The analgesic activity of these compounds is often linked to their ability to interact with neuronal ion channels, which is a shared mechanism with their anticonvulsant effects.

In a study of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives, two promising compounds were investigated in the formalin model of tonic pain. One of these compounds, in particular, showed significant analgesic activity in the late phase of the formalin test.

Receptor-Mediated Neuromodulation and Psychiatric Disorder Research

Research into N-[2-(1-pyrrolidinyl)ethyl]acetamides with a 2-(3,4-dichlorophenyl) substituent has revealed potent and selective kappa-opioid receptor agonist activity. While the substitution pattern is 3,4-dichloro instead of 2,3-dichloro, this research provides valuable insight into the potential for dichlorophenyl-pyrrolidine structures to interact with specific receptor systems in the brain.

One of the most potent compounds identified in these studies, 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl] acetamide, was found to be 146 times more active than the standard kappa agonist U-50488 in an in vitro mouse vas deferens model. This compound also exhibited potent, naloxone-reversible analgesic effects in an abdominal constriction model in mice. The interaction with the kappa-opioid receptor suggests a potential for these types of compounds to be investigated for a range of neurological and psychiatric conditions where this receptor system is implicated, such as depression, anxiety, and addiction. The conformational analysis of these molecules has been crucial in understanding their potent kappa agonist properties.

Analytical Methodologies for Research and Characterization

Utilization as Analytical Standards in Quantitative Methods

In quantitative analysis, a well-characterized reference standard is essential for accurate determination of the analyte's concentration in a sample. A purified and authenticated sample of 2-(2,3-Dichlorophenyl)pyrrolidine would serve as this standard. Methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) rely on comparing the response of the unknown sample to a calibration curve generated from known concentrations of the analytical standard. For instance, in a study analyzing related compounds, a deuterated internal standard was used to quantify N-methyl-2-pyrrolidone in biological matrices by HPLC-tandem mass spectrometry (MS/MS), a technique that could be adapted for This compound . The stability and purity of the standard are paramount and must be rigorously established and maintained.

Advanced Spectroscopic Methods for Structure Elucidation (e.g., High-Resolution NMR, FT-IR)

Spectroscopic techniques are indispensable for elucidating the precise molecular structure of a compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For This compound , ¹H NMR would reveal the chemical shifts, splitting patterns, and integration of the protons in the pyrrolidine (B122466) ring and the dichlorophenyl group. ¹³C NMR would identify the number and electronic environment of each carbon atom. Advanced 2D NMR techniques like COSY and HSQC would be used to establish connectivity between protons and carbons, confirming the substitution pattern on the aromatic ring and the structure of the pyrrolidine moiety. While specific data for this exact compound is not detailed in the provided results, the analysis of related pyrrolidine structures is well-established.

| Technique | Expected Observations |

| ¹H NMR | Signals for aromatic protons on the dichlorophenyl ring, distinct signals for the CH and CH₂ protons of the pyrrolidine ring. |

| ¹³C NMR | Resonances for aromatic carbons (some showing C-Cl coupling) and aliphatic carbons of the pyrrolidine ring. |

| FT-IR | Characteristic peaks for N-H stretching (if secondary amine), aliphatic and aromatic C-H stretching, C=C aromatic stretching, and C-Cl stretching. |

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, Flash Chromatography)

Chromatography is the cornerstone for both the purification of synthesized compounds and the assessment of their purity.

Flash Chromatography is a rapid and efficient purification technique used to isolate the target compound from reaction mixtures and byproducts. The process involves passing the crude product through a column of silica (B1680970) gel under moderate pressure. The separation is based on the differential partitioning of the components between the stationary phase (silica) and a mobile phase (a solvent or mixture of solvents). For a compound like This compound , a gradient elution, perhaps with a hexane/ethyl acetate (B1210297) system, would likely be employed to achieve effective separation.

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used primarily for purity assessment and quantitative analysis. A sample of This compound would be injected into the HPLC system, and its purity determined by the percentage of the total peak area that corresponds to the main component. Reversed-phase HPLC, using a C18 column with a mobile phase such as acetonitrile (B52724) and water, is a common method for analyzing compounds of similar polarity.

Table 2: Chromatographic Methods for this compound

| Technique | Application | Typical Stationary Phase | Typical Mobile Phase |

| Flash Chromatography | Isolation and Purification | Silica Gel | Hexane/Ethyl Acetate or Dichloromethane/Methanol |

| HPLC | Purity Assessment & Quantitative Analysis | C18 (Reversed-Phase) | Acetonitrile/Water with modifier (e.g., Formic Acid) |

Mass Spectrometry for Compound Identification and Metabolite Profiling

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of a compound and can provide structural information through fragmentation patterns. For This compound , electron ionization (EI) or electrospray ionization (ESI) could be used. The resulting mass spectrum would show a molecular ion peak corresponding to its molecular weight, as well as a characteristic isotopic pattern due to the presence of two chlorine atoms.

In metabolic studies, LC-MS (Liquid Chromatography-Mass Spectrometry) is the technique of choice. It allows for the separation of a parent drug from its metabolites in a biological sample, followed by their identification through mass spectrometry. If This compound were to be studied in a biological system, LC-MS would be used to identify potential metabolites, which might include products of oxidation, hydroxylation, or ring-opening of the pyrrolidine moiety.

Future Research Directions and Translational Potential in Chemical Biology

Rational Design of Novel Therapeutic Agents Based on SAR and Mechanistic Insights

The rational design of new therapeutic agents hinges on a deep understanding of the structure-activity relationships (SAR) and the molecular mechanisms of action of lead compounds. For pyrrolidine-based molecules, including those with a dichlorophenyl moiety, extensive research has demonstrated that diverse substitutions on the pyrrolidine (B122466) ring can significantly influence their biological activity. A recent review highlighted that various derivatizations of the pyrrolidine scaffold, such as the introduction of spirooxindole or thiazole (B1198619) moieties, have led to compounds with significant anti-proliferative activities against numerous cancer cell lines. nih.gov

The dichlorophenyl group itself is a key pharmacophore in many biologically active compounds. For instance, in the development of inhibitors for the dipeptidyl peptidase 4 (DPP4), the optimization of a series of compounds featuring a 2,4-dichlorophenyl group was crucial for achieving the desired activity and selectivity profile. nih.gov Similarly, research on estrogen receptor degraders identified a compound with a 2,4-dichlorophenyl group as a key structural element for potent activity. acs.org These examples underscore the importance of the dichlorophenyl substitution in modulating the interaction of a molecule with its biological target.

Future rational design strategies for 2-(2,3-Dichlorophenyl)pyrrolidine analogs should therefore focus on:

Systematic modification of the pyrrolidine ring: Introducing various substituents at different positions of the pyrrolidine ring to probe the steric and electronic requirements for optimal target engagement.

Exploration of bioisosteric replacements for the dichlorophenyl group: Investigating other substituted phenyl rings or heterocyclic systems to fine-tune the electronic properties and improve target-specific interactions.

Integration of computational modeling: Utilizing molecular docking and dynamics simulations to predict the binding modes of newly designed analogs and to rationalize observed SAR data, thereby guiding the synthesis of more potent and selective compounds.

A summary of key findings from related dichlorophenyl-containing compounds is presented in the table below.

| Compound Class | Key Structural Features | Biological Target | Key Findings | Reference |

| 5-oxopyrrolopyridine derivatives | 2,4-dichlorophenyl group | DPP4 | Optimization of this series led to a clinical candidate with a favorable overall profile. | nih.gov |

| Benzo nih.govannulene derivatives | 2,4-dichlorophenyl group, fluoropropyl–pyrrolidine side chain | Estrogen Receptor | The (3S)-1-(3-fluoropropyl)pyrrolidin-3-yl side chain was identified as a potent degrader. | acs.org |

| Pyrazole derivatives | 1-(2,4-dichlorophenyl) group, pyrrolidine-1-sulfonamido)methyl moiety | Cannabinoid-1 Receptor | Identified as a peripherally restricted antagonist with weight-loss efficacy. | nih.govfigshare.com |

Optimization of Lead Compounds for Enhanced Potency and Selectivity

In the development of pyrrolo[2,3-d]pyrimidine-based inhibitors of the RET kinase, a focused optimization effort was undertaken to improve the metabolic stability and in vivo efficacy. nih.gov This involved identifying and eliminating metabolic "soft spots" in the molecule, leading to analogs with reduced clearance and increased oral exposure. nih.gov Specifically, modifications to the R2-region of the scaffold resulted in a two- to three-fold increase in cell-based RET potency. nih.gov

Similarly, the optimization of a novel mandelamide-derived pyrrolopyrimidine series of PERK inhibitors was guided by a structure-based design approach. semanticscholar.org This iterative process, supported by X-ray crystallography, allowed for the refinement of SAR information and the systematic tuning of physicochemical and ADME/PK properties. semanticscholar.org Initial SAR studies focused on the linker region, where hydroxyl substitution was found to increase potency. semanticscholar.org

Future optimization of lead compounds derived from the this compound scaffold should incorporate:

Metabolic Profiling: Early assessment of metabolic stability to identify and address potential liabilities.

Structure-Based Design: Utilization of co-crystal structures of lead compounds with their targets to guide modifications that enhance binding affinity and selectivity.

Physicochemical Property Modulation: Fine-tuning of properties such as solubility, permeability, and lipophilicity to achieve a desirable pharmacokinetic profile.

The table below summarizes optimization strategies and outcomes for related heterocyclic compounds.

| Compound Series | Optimization Goal | Strategy | Outcome | Reference |

| Pyrrolo[2,3-d]pyrimidine | Improved in vivo efficacy | Elimination of metabolic soft spots | Reduced clearance and increased oral exposure | nih.gov |

| Mandelamide-derived pyrrolopyrimidine | Enhanced potency and drug-like properties | Structure-based design, modification of linker region | Identification of a potent, selective, and orally bioavailable inhibitor | semanticscholar.org |

Development of Advanced Bioconjugate Tools for Receptor Studies

The development of advanced bioconjugate tools is a powerful strategy for elucidating the interactions of small molecules with their biological targets. While specific bioconjugates of this compound have not been extensively reported, the principles of bioconjugation offer a clear path forward for future research.

Bioconjugation involves the covalent attachment of a small molecule to a carrier molecule, such as a polymer, lipid, or peptide. nih.gov This approach can be used to create a variety of research tools, including:

Affinity Probes: By attaching a reporter tag (e.g., a fluorescent dye or biotin) to the this compound scaffold, researchers can visualize and quantify the binding of the compound to its receptor in cells and tissues.

Photoaffinity Labels: Incorporating a photoreactive group into the molecule allows for the formation of a covalent bond with the target receptor upon photoactivation, enabling the identification and characterization of the binding site.

Targeted Delivery Vehicles: Conjugating the compound to a targeting ligand (e.g., an antibody or peptide that recognizes a specific cell surface receptor) can enhance its delivery to a particular cell type or tissue, which is particularly useful for in vivo studies.

The design of such bioconjugates requires careful consideration of the point of attachment on the this compound molecule to ensure that its binding affinity for the target is not compromised.

Exploration of New Biological Targets and Pathways for Therapeutic Intervention

A key aspect of future research will be the exploration of novel biological targets and pathways for therapeutic intervention with this compound and its derivatives. The pyrrolidine scaffold is a versatile starting point for the discovery of molecules with diverse pharmacological activities. nih.gov

The identification of new targets can be pursued through several approaches:

Phenotypic Screening: Testing a library of this compound analogs in a variety of cell-based assays that model different disease states can reveal unexpected biological activities. Subsequent target deconvolution studies can then be used to identify the molecular target responsible for the observed phenotype.

Computational Target Prediction: In silico methods, such as inverse docking and pharmacophore-based screening, can be used to predict potential biological targets for the this compound scaffold based on its structural and chemical features.

Chemoproteomics: This approach uses chemical probes to identify the protein targets of a small molecule in a complex biological sample.

For example, various derivatives of cinnamic acid, which contains a phenyl group, have been shown to possess a wide range of biological activities, including antibacterial, antiviral, anti-inflammatory, and cytotoxic effects, highlighting the potential for a single core structure to interact with multiple biological targets. nih.gov The discovery of new biological targets for this compound derivatives could open up new avenues for the treatment of a wide range of diseases. frontiersin.org

Integration of Multi-Omics Data in Compound Evaluation

The evaluation of novel compounds in the context of complex biological systems is greatly enhanced by the integration of multi-omics data. nih.govnih.govahajournals.orgmdpi.comyoutube.com This systems-level approach provides a comprehensive understanding of the cellular response to a compound by simultaneously analyzing changes at the genomic, transcriptomic, proteomic, and metabolomic levels. nih.govmdpi.com

For the evaluation of this compound and its analogs, a multi-omics strategy would involve:

Transcriptomics (RNA-seq): To identify genes and signaling pathways that are transcriptionally modulated by the compound.

Proteomics: To quantify changes in protein expression and post-translational modifications, providing insights into the downstream effects of target engagement.

Metabolomics: To analyze changes in the cellular metabolome, which can reveal alterations in metabolic pathways and provide biomarkers of compound activity.

The integration of these different omics datasets can help to:

Elucidate the mechanism of action: By connecting the direct target of the compound to the broader cellular response.

Identify biomarkers of efficacy and toxicity: These biomarkers can be used to monitor the effects of the compound in preclinical and clinical studies.

Discover new therapeutic indications: By revealing unexpected effects on disease-related pathways.

The use of artificial intelligence and machine learning algorithms is becoming increasingly important for the analysis and interpretation of large multi-omics datasets, enabling the identification of complex patterns and correlations that would be difficult to discern using traditional methods. mdpi.comyoutube.com

Q & A

Q. What are the optimal synthetic routes for 2-(2,3-Dichlorophenyl)pyrrolidine, and how can reaction yields be maximized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling 2,3-dichlorophenyl groups with pyrrolidine precursors. A common approach includes guanidation under acidic conditions using reagents like guanidine ( ). Optimization strategies:

- Catalyst Selection : Use phase-transfer catalysts to enhance reaction efficiency.

- Solvent Systems : Polar aprotic solvents (e.g., dichloromethane) improve intermediate stability ().

- Temperature Control : Maintain 60–80°C to minimize side reactions.

- Yield Data : Reported yields range from 60–85%, depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for dichlorophenyl groups).

- HPLC : Assess purity (>95% by area normalization under reverse-phase conditions) ().

- Mass Spectrometry : Exact mass analysis (e.g., ESI-MS for [M+H]+ ions) to verify molecular weight ().

Advanced Research Questions

Q. How does stereochemistry at the pyrrolidine ring influence the compound’s pharmacological activity?

- Methodological Answer : Stereoisomers of structurally similar dihydropyridines exhibit divergent calcium channel interactions (). For this compound:

- Enantiomer Separation : Use chiral chromatography (e.g., Chiralpak® columns) to isolate R/S configurations.

- Activity Testing : Compare binding affinities in vitro (e.g., radioligand assays on vascular smooth muscle cells).

- Data Example : (+)-enantiomers of related compounds show 10-fold higher potency than (-)-forms ().

Q. What strategies mitigate inconsistencies in reported toxicity profiles for halogenated pyrrolidine derivatives?

- Methodological Answer : Discrepancies arise from limited ecotoxicological data (). Recommended steps:

Q. How does the electronic effect of chlorine substituents impact the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The 2,3-dichloro substitution pattern enhances electrophilicity at the phenyl ring, facilitating Suzuki-Miyaura couplings. Key considerations:

- Catalyst Compatibility : Pd(PPh₃)₄ or XPhos Pd G3 for aryl boronic acid coupling.

- Solvent Optimization : Use toluene/water biphasic systems to stabilize intermediates.

- Yield Comparison : Meta-substituted derivatives show 20% lower reactivity due to steric hindrance ().

Data Contradictions and Resolution

Q. Why do safety data sheets (SDS) lack comprehensive toxicity data for this compound?

- Methodological Answer : Regulatory exemptions for research-grade chemicals often limit SDS completeness (). Mitigation:

- Literature Review : Cross-reference analogs like 3-(2-chlorophenyl)pyrrolidine HCl ().

- Proactive Testing : Perform acute toxicity assays (OECD 423) and environmental fate studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.